(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid

Vue d'ensemble

Description

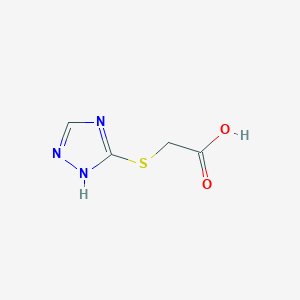

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C4H5N3O2S and a molecular weight of 159.17 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfanyl group attached to an acetic acid moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid typically involves the reaction of 1,2,4-triazole with a suitable sulfanyl acetic acid derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .

Applications De Recherche Scientifique

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins . The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity . The sulfanyl group can also participate in redox reactions, affecting the oxidative state of the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetic acid: This compound has a phenyl group attached to the triazole ring, which can influence its chemical properties and biological activity.

(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-ylsulfanyl)acetic acid: This derivative features benzyl and ethyl groups, which can modify its reactivity and interactions with biological targets.

Uniqueness

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid is unique due to its specific combination of a triazole ring and a sulfanyl acetic acid moiety . This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Activité Biologique

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Structural Characteristics

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. Its molecular formula is , with a molecular weight of 159.17 g/mol. The presence of the sulfanyl group and the acetic acid moiety contributes to its unique properties and biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Involving thiosemicarbazide derivatives under acidic or alkaline conditions.

- Substitution Reactions : Utilizing different electrophiles to modify the triazole ring.

These methods require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated several triazole derivatives and found that some exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 15.63 to 250 μg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives of triazole can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), influencing the levels of TNF-α and IL-6 . The structure-activity relationship (SAR) analysis suggests that modifications to the triazole core can enhance these effects.

Hypoglycemic Activity

A study explored the hypoglycemic effects of various 1,2,4-triazole derivatives, including this compound. The results indicated that certain derivatives could significantly lower blood glucose levels in animal models . This finding positions the compound as a potential candidate for developing new treatments for diabetes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Modulation : It may act on receptors related to pain and inflammation, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Evaluation

In a study published in 2012, several new 1,2,4-triazole derivatives were synthesized and tested for antibacterial activity. Among these compounds, those containing the sulfanyl group showed promising results against various bacterial strains .

Case Study 2: Hypoglycemic Activity

A recent investigation assessed the hypoglycemic effects of synthesized triazole derivatives in an intraperitoneal glucose tolerance test (IPGTT). The study found that certain compounds led to a significant reduction in blood glucose levels by up to 27% .

Propriétés

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c8-3(9)1-10-4-5-2-6-7-4/h2H,1H2,(H,8,9)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENBUDIZSYJIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24127-58-0 | |

| Record name | 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the structural characteristics of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid and its derivatives?

A1: this compound serves as a central scaffold for various derivatives. While the core structure remains consistent, substitutions occur on the triazole ring, significantly influencing the compound's properties and activities.

Q2: Have any specific applications been explored for these compounds?

A: Research indicates potential therapeutic applications for certain derivatives. For example, 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid has shown promise as an organic anion transporter 4 (OAT4) inhibitor. [] This inhibition mechanism is particularly relevant in addressing hypertension and hyperuricemia. []

Q3: How does the structure of these compounds influence their activity?

A: The structure-activity relationship (SAR) is crucial in understanding how modifications to the this compound core affect its biological activity. Studies investigating amide derivatives containing the 1,2,4-thiazole and piperazine moieties, linked to the core structure, have demonstrated anticancer potential. [] This highlights how strategic substitutions can lead to compounds with desirable pharmacological profiles.

Q4: Are there established methods for synthesizing these compounds?

A: Several synthetic routes have been explored for producing this compound derivatives. One method involves using aromatic formyl halide and thiosemicarbazide as starting materials, progressing through nucleophilic substitution, alkylation, and further nucleophilic substitution reactions. [] Specific methodologies, like those employed in the synthesis of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, emphasize achieving efficient and scalable production for potential pharmaceutical applications. [, ]

Q5: What analytical techniques are crucial for characterizing these compounds?

A: Characterizing and quantifying this compound derivatives relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These methods provide valuable insights into the compound's structure, purity, and presence of specific functional groups.

Q6: Beyond pharmaceutical applications, do these compounds hold other uses?

A: While pharmaceutical research dominates the current landscape, 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid stands out as an efficient organocatalyst in multicomponent reactions. [] This catalytic activity, especially under environmentally friendly aqueous conditions, highlights its potential in green chemistry and organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.